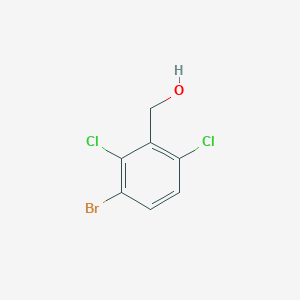
5-Bromo-2-chloro-3-fluorobenzoyl chloride
Overview
Description
5-Bromo-2-chloro-3-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2BrCl2FO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-fluorobenzoyl chloride typically involves the chlorination, bromination, and fluorination of benzoyl chloride derivatives. One common method starts with 2-chlorobenzoic acid, which undergoes chlorination, acylation, and cyclization reactions to form 5-bromo-2-chlorobenzoic acid. This intermediate is then further reacted with thionyl chloride to produce this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-3-fluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Suzuki-Miyaura Coupling: This reaction involves palladium catalysts and boron reagents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield an amide derivative, while coupling with an aryl boronic acid would produce a biaryl compound .
Scientific Research Applications
5-Bromo-2-chloro-3-fluorobenzoyl chloride is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules for studying biological pathways.
Medicine: It is involved in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-fluorobenzoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form various derivatives, which can then interact with biological targets. The specific molecular targets and pathways depend on the nature of the derivatives formed and their intended applications .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-3-fluoropyridine: Similar in structure but with a pyridine ring instead of a benzene ring.
5-Bromo-2-fluorobenzonitrile: Lacks the chlorine atom and has a nitrile group instead of the acyl chloride.
5-Bromo-3-chloro-2-fluorobenzoyl chloride: Similar structure but with different positions of the substituents.
Uniqueness
5-Bromo-2-chloro-3-fluorobenzoyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. This makes it valuable for synthesizing specialized compounds that require precise functionalization .
Properties
IUPAC Name |
5-bromo-2-chloro-3-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2FO/c8-3-1-4(7(10)12)6(9)5(11)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTGVFHBIHORCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)Cl)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[2-(Piperidin-1-yl)phenyl]-acetic acid hydrochloride](/img/structure/B1411071.png)
![5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1411072.png)



![(6-Chloroimidazo[1,2-b]pyridazin-3-yl)(pyridin-2-yl)methanone](/img/structure/B1411080.png)
